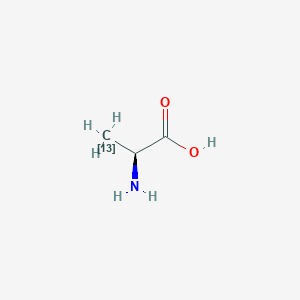

L-Alanine-3-13C

描述

准备方法

Synthetic Routes and Reaction Conditions: L-Alanine-3-13C can be synthesized through several methods, including the incorporation of carbon-13 labeled precursors during the biosynthesis of alanine. One common method involves the use of 13C-labeled pyruvate as a starting material, which is then converted to this compound through enzymatic transamination reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves microbial fermentation processes using genetically engineered microorganisms that can incorporate carbon-13 into the alanine molecule. These processes are optimized for high yield and purity, ensuring the isotopic enrichment of the final product .

化学反应分析

Types of Reactions: L-Alanine-3-13C undergoes various chemical reactions, including:

Oxidation: Conversion to pyruvate through oxidative deamination.

Reduction: Formation of alanine derivatives through reductive amination.

Substitution: Replacement of functional groups to form different alanine analogs

Common Reagents and Conditions:

Oxidation: Typically involves reagents like hydrogen peroxide or oxygen in the presence of catalysts.

Reduction: Commonly uses reducing agents such as sodium borohydride or hydrogen gas.

Substitution: Utilizes reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Produces pyruvate and ammonia.

Reduction: Yields various alanine derivatives.

Substitution: Forms substituted alanine compounds with different functional groups.

科学研究应用

Metabolic Studies

Tracer in Biochemical Pathways

L-Alanine-3-13C serves as an effective tracer in metabolic studies, allowing researchers to investigate biochemical pathways and reaction mechanisms. Its incorporation into metabolic flux analysis helps elucidate the dynamics of cellular metabolism.

Case Study: Glycolysis and TCA Cycle

In one study, researchers utilized this compound to track its incorporation into glycolytic products and tricarboxylic acid (TCA) cycle intermediates in LLC-PK1 cells. The study revealed that 31% of labeled L-alanine was utilized within 30 minutes, highlighting its role in energy metabolism and substrate utilization .

Nuclear Magnetic Resonance Spectroscopy

Protein Structure and Dynamics

this compound is employed in NMR spectroscopy to study protein structure, dynamics, and interactions. The specific labeling at the third carbon position enhances the sensitivity of NMR experiments, especially for large protein complexes.

Case Study: AAA-ATPase p97

A notable application involved using this compound to investigate the eukaryotic AAA-ATPase p97 complex (306 kDa). Researchers demonstrated that this labeling technique allowed for detailed insights into the structure and dynamics of p97 when bound to its partners, showcasing its utility for studying large proteins .

Medical Research

Understanding Disease Mechanisms

In medical research, this compound is utilized in metabolic flux analysis to understand disease mechanisms and develop therapeutic strategies. Its role in insulin secretion regulation has been particularly noteworthy.

Case Study: Insulin Secretion in β-cells

Research demonstrated that L-Alanine significantly enhances glucose metabolism in insulin-secreting β-cells. When combined with glucose, it increased the utilization rate of glucose-derived pyruvate into the TCA cycle, contributing to ATP generation and insulin secretion . This highlights its potential implications for diabetes research.

Industrial Applications

Production of Labeled Compounds

this compound is also applied in the production of labeled compounds for drug development and quality control processes. Its ability to serve as a reliable marker facilitates the tracking of compounds during synthesis and testing phases.

Data Table: Comparative Applications of this compound

作用机制

L-Alanine-3-13C exerts its effects primarily through its role as a labeled amino acid in metabolic studies. It participates in various biochemical pathways, including glycolysis and the citric acid cycle, where it serves as a substrate for enzymes involved in these processes. The incorporation of carbon-13 allows for the tracking and quantification of metabolic fluxes, providing insights into cellular metabolism and energy production .

相似化合物的比较

L-Alanine-1-13C: Labeled at the first carbon position.

L-Alanine-13C3: Labeled at all three carbon positions.

L-Alanine-13C3,15N: Labeled with both carbon-13 and nitrogen-15 isotopes .

Uniqueness: L-Alanine-3-13C is unique due to its specific labeling at the third carbon position, making it particularly useful for studying specific metabolic pathways and enzyme reactions that involve this carbon atom. This targeted labeling provides more precise information compared to compounds labeled at multiple positions .

生物活性

L-Alanine-3-13C is a stable isotope-labeled form of the amino acid alanine, where the carbon at the third position is replaced with the carbon-13 isotope. This compound has garnered interest in various fields, including metabolic studies and biochemistry, due to its unique properties that allow researchers to trace metabolic pathways and study protein dynamics.

This compound is characterized by its molecular formula and a molecular weight of 91.09 g/mol. The compound is typically synthesized through methods that ensure high isotopic purity, often exceeding 99% for both carbon and deuterium labeling. The synthesis process involves careful control of reaction conditions to minimize racemization and impurities .

Utilization in Cellular Metabolism

Recent studies have demonstrated that this compound plays a significant role in cellular metabolism, particularly in renal epithelial cells (LLC-PK1). When these cells were incubated with this compound, it was observed that about 31% of the labeled alanine was utilized within 30 minutes, significantly higher than the utilization rates of other labeled amino acids like glycine . This rapid uptake indicates that alanine is preferentially utilized for energy production and biosynthetic processes.

Role in Glycolysis and TCA Cycle

L-Alanine serves as an important substrate for gluconeogenesis and can be converted into pyruvate, entering the tricarboxylic acid (TCA) cycle. Studies utilizing ^13C-NMR spectroscopy have shown that this compound contributes to the formation of TCA cycle intermediates, further emphasizing its role in energy metabolism . The activity of pyruvate dehydrogenase was calculated to be about 61% when L-Alanine was the sole carbon source, highlighting its importance in metabolic flux .

Cancer Research

This compound has been instrumental in cancer research, particularly in understanding metabolic adaptations in pancreatic cancer cells. Research indicates that pancreatic ductal adenocarcinoma (PDAC) cells utilize alanine for energy production through both uptake from the environment and de novo synthesis . Inhibition of specific transporters like SLC38A2 significantly impaired alanine transport, leading to tumor regression in xenograft models. This suggests that targeting alanine metabolism could be a viable therapeutic strategy for managing pancreatic cancer .

Case Studies and Research Findings

- Renal Metabolism Study :

-

Pancreatic Cancer Metabolism :

- Objective : To explore the role of alanine in PDAC cell metabolism.

- Findings : The study found that PDAC cells exhibit a high demand for alanine, which they acquire through both environmental uptake and internal synthesis. Targeting alanine transport mechanisms resulted in reduced tumor growth, indicating a potential therapeutic target .

Data Summary Table

属性

IUPAC Name |

(2S)-2-amino(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-IJGDANSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458962 | |

| Record name | L-Alanine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65163-25-9 | |

| Record name | L-Alanine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is specific labeling with L-Alanine-3-¹³C advantageous for studying large proteins using NMR?

A1: Traditional NMR methods face limitations when studying large proteins due to signal overlap and broadening. L-Alanine-3-¹³C labeling, combined with methyl-TROSY experiments, offers a way to overcome these challenges [, ]. This is advantageous for several reasons:

- High abundance and wide distribution: Alanine is a common amino acid, providing abundant probes throughout the protein structure [].

- Tolerance to mutation: Alanine mutations are often well-tolerated, allowing for site-specific labeling without significantly impacting protein structure or function [].

- Enhanced sensitivity: Methyl-TROSY experiments specifically detect signals from ¹H-¹³C methyl groups, simplifying spectra and improving sensitivity, especially in large proteins [, ].

Q2: What specific research application of L-Alanine-3-¹³C is highlighted in the provided articles?

A2: The research demonstrates the application of L-Alanine-3-¹³C labeling in studying the eukaryotic AAA-ATPase p97, a large protein complex with a molecular weight of 306 kDa []. By incorporating L-Alanine-3-¹³C and utilizing methyl-TROSY NMR experiments, researchers could investigate the structure and dynamics of p97 in complex with its binding partners, showcasing the method's utility for large protein systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。